Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]-
Description
The compound Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- features a complex heterocyclic architecture. Its core structure includes:
- A thiazolo[5,4-c]pyridine scaffold with a 4,5,6,7-tetrahydro modification, enhancing conformational rigidity.
- A cyclopropanecarboxamide group at position 2, contributing steric constraints and metabolic stability.
Properties
IUPAC Name |
N-[5-(4-methylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-7-11(23-18-17-7)13(21)19-5-4-9-10(6-19)22-14(15-9)16-12(20)8-2-3-8/h8H,2-6H2,1H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHIUAONGBZSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101105078 | |
| Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101105078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351659-01-2 | |
| Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351659-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101105078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Thiazolo[5,4-c]Pyridine Core
The thiazolo[5,4-c]pyridine scaffold serves as the foundational structure for subsequent functionalization. A validated protocol involves the condensation of tert-butyl 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate (compound 3 ), synthesized via cyclization of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine precursors . Key steps include:
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Cyclohexane-mediated cyclization : Treatment of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with pyrrolidine and p-toluenesulfonic acid monohydrate (TsOH·H₂O) under reflux, followed by sulfur and cyanamide addition, yields the bicyclic thiazolo[5,4-c]pyridine system .
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Protective group strategy : The tert-butyl carboxylate at position 5 safeguards the carboxylic acid functionality during subsequent reactions, enabling selective deprotection at later stages .
Preparation of Cyclopropanecarboxamide
The cyclopropanecarboxamide group is synthesized via ammonolysis of cyclopropanecarboxylic esters , as detailed in patent literature .
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Catalytic ammonolysis : Reacting isobutyl cyclopropanecarboxylate with ammonia (NH₃) in the presence of sodium isobutoxide (6–14 mol%) at 100–200°C yields cyclopropanecarboxamide with >99% purity .
Final Amidation at the Thiazolo[5,4-c]Pyridine 2-Position
The terminal step involves coupling the cyclopropanecarboxamide with the 2-amino group of the thiazolo[5,4-c]pyridine intermediate.
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Activation and coupling : Cyclopropanecarboxamide is converted to its acid chloride using thionyl chloride (SOCl₂), which reacts with the 2-amine under basic conditions (e.g., pyridine or DMAP) .
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Optimized conditions :
Parameter Value Solvent Dichloromethane Base N,N-Diisopropylethylamine (DIPEA) Temperature 0°C → Room temperature
Analytical Characterization and Yield Optimization
Critical quality control measures include:
Scientific Research Applications
Molecular Formula
The molecular formula of Cyclopropanecarboxamide is . This composition indicates the presence of multiple functional groups that contribute to its reactivity and biological activity.
Structural Features
The compound contains a cyclopropane ring, a thiazolo[5,4-c]pyridine core, and a thiadiazole moiety. These structural components are key to its pharmacological properties.
Chemistry
- Building Block for Synthesis : Cyclopropanecarboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, enabling the creation of more complex molecules.
- Reaction Mechanisms : The compound is utilized in studies aimed at understanding reaction mechanisms in organic chemistry. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable subject for mechanistic investigations.
Biology
- Biological Activity : Research indicates that Cyclopropanecarboxamide exhibits potential antimicrobial, anti-inflammatory, and antitumor properties. These activities are essential for its exploration as a therapeutic agent.
- Target Interactions : The thiazolopyridine core is known to interact with specific enzymes and receptors in biological systems. For instance, it may inhibit phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival pathways.
Medicine
- Drug Development : The compound is being investigated for its therapeutic applications in treating various diseases, including cancer and inflammatory conditions. Its structural complexity allows for the design of novel drugs with improved efficacy.
- Clinical Studies : Ongoing clinical studies are evaluating the safety and effectiveness of derivatives of Cyclopropanecarboxamide in treating specific medical conditions.
Industrial Applications
In an industrial context, Cyclopropanecarboxamide is explored for its potential as a catalyst in chemical reactions and as a precursor for the synthesis of new materials. Its scalability in production processes makes it attractive for pharmaceutical manufacturing.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of Cyclopropanecarboxamide derivatives on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting potential as an anticancer agent.
Case Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory properties of Cyclopropanecarboxamide in animal models of inflammation. The compound demonstrated a reduction in inflammatory markers, supporting its use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolo[5,4-c]pyridine Core
Piperidinyl-Sulfonyl Analog ()
A closely related compound replaces the 4-methyl-thiadiazole group with a 1-(methylsulfonyl)-4-piperidinyl moiety. Key differences include:
- Substituent Chemistry : The piperidinyl-sulfonyl group introduces a bulkier, more polar substituent compared to the thiadiazole. This may alter solubility and target selectivity.
Isoxazole-Cyclobutane Analog ()
Another analog substitutes both the cyclopropane and thiadiazole groups:
- Carboxamide Ring : Cyclobutane (C₄H₇) replaces cyclopropane (C₃H₅), increasing ring size and conformational flexibility.
- Heterocyclic Substituent: Isoxazole (C₃H₃NO) replaces thiadiazole (C₃H₂N₂S), altering electronic properties (e.g., reduced sulfur content, increased oxygen polarity).
- Molecular Formula : C₁₅H₁₆N₄O₃S (MW 332.4) vs. the target’s estimated formula (C₁₅H₁₅N₅O₂S₂). The lower molecular weight suggests reduced steric bulk .
Bis-Thiadiazolylcyclopropane Derivatives ()
Compounds like 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane share the cyclopropane-thiadiazole motif but lack the thiazolo[5,4-c]pyridine core.
Structural and Functional Implications
| Parameter | Target Compound | Piperidinyl-Sulfonyl Analog | Isoxazole-Cyclobutane Analog | Bis-Thiadiazolylcyclopropane |
|---|---|---|---|---|
| Core Scaffold | Thiazolo[5,4-c]pyridine | Thiazolo[5,4-c]pyridine | Thiazolo[5,4-c]pyridine | Cyclopropane |
| Carboxamide Group | Cyclopropane | Cyclopropane | Cyclobutane | N/A |
| Key Substituent | 4-Methyl-thiadiazole | Piperidinyl-sulfonyl | Isoxazole | Bis-thiadiazole |
| Molecular Weight | ~361.4 | 406.5 | 332.4 | ~298.3 (estimated) |
| Heteroatom Profile | N, S (thiadiazole) | N, S, O (sulfonyl) | N, O (isoxazole) | N, S (bis-thiadiazole) |
Key Observations:
- Cyclopropane vs.
- Thiadiazole vs. Isoxazole : Thiadiazole’s sulfur atom may improve lipid solubility and membrane permeability, whereas isoxazole’s oxygen could enhance hydrogen bonding with targets .
- Piperidinyl-Sulfonyl Group : The sulfonyl moiety increases polarity, possibly improving aqueous solubility but reducing blood-brain barrier penetration .
Biological Activity
Cyclopropanecarboxamide derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications. The compound Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- is a notable member of this class. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure featuring a cyclopropanecarboxamide core linked to a thiazolo[5,4-c]pyridine moiety. The presence of a thiadiazole group enhances its biological activity by potentially stabilizing interactions with biological targets.
- Enzyme Inhibition : Preliminary studies indicate that the compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes including growth and metabolism. By inhibiting PI3K, the compound may disrupt signaling pathways associated with cancer cell proliferation.
- Cellular Effects : In vitro studies have shown that the compound can influence cellular processes such as apoptosis and cell cycle regulation. Its interaction with PI3K leads to altered gene expression and metabolic pathways.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In particular:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cells. IC50 values ranged from 0.56 μM to 1.59 μM across different cell lines .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.59 |
| H460 | 0.72 |
| HT-29 | 0.56 |
Study 1: PI3K Inhibition
A study conducted to evaluate the inhibitory effects of the compound on PI3K revealed stable inhibitory activity at nanomolar concentrations. This suggests that the compound could serve as a lead for developing new anticancer therapies targeting PI3K pathways.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of similar compounds indicates that modifications to the thiazole and pyridine rings can enhance biological potency. Compounds with electron-withdrawing groups on phenyl rings showed improved anticancer activity, highlighting the importance of molecular design in drug development .
Q & A
Q. What are the key synthetic challenges in constructing the fused thiazolo[5,4-c]pyridine core of this compound?
The synthesis of the thiazolo[5,4-c]pyridine system requires precise control over cyclization and regioselectivity. A common approach involves coupling thiazole precursors with tetrahydro-pyridine derivatives under basic conditions. For example, describes using sodium carbonate or DBU to facilitate amide bond formation between the thiazole and pyridine subunits. Critical steps include protecting group strategies (e.g., alkoxycarbonyl groups) to prevent side reactions .
Q. Which spectroscopic methods are most effective for characterizing the compound’s stereochemistry and functional groups?
Infrared (IR) spectroscopy identifies carbonyl (C=O) and thiadiazole (C-S-C) stretches, while nuclear magnetic resonance (NMR) resolves stereochemical details. For instance, and NMR can distinguish between equatorial/axial protons in the tetrahydro-pyridine ring and confirm substitution patterns in the thiadiazole moiety. Mass spectrometry (MS) validates molecular weight and fragmentation pathways, as demonstrated in for analogous thiophene-carboxamide derivatives .
Q. How can researchers optimize reaction yields during the coupling of the thiadiazole-carbonyl subunit?
Yield optimization hinges on selecting appropriate bases and reaction solvents. highlights DBU or triethylamine in polar aprotic solvents (e.g., DMF or acetonitrile) as effective for activating carboxylic acid intermediates. Pre-activation of the thiadiazole-carboxylic acid as a hydrochloride salt (see ) improves electrophilicity, enhancing coupling efficiency .
Advanced Research Questions
Q. How do computational models aid in predicting the reactivity of the thiadiazole component in catalytic reactions?
Density functional theory (DFT) calculations can map electron density distributions, identifying nucleophilic/electrophilic sites on the thiadiazole ring. For example, discusses how the electron-withdrawing nature of the 4-methyl-thiadiazole group influences reactivity in cross-coupling reactions. Computational tools like COMSOL Multiphysics ( ) enable simulations of reaction dynamics, such as temperature-dependent activation barriers .
Q. What strategies resolve contradictions in biological activity data for structurally similar carboxamide derivatives?
Discrepancies often arise from variations in substituent positioning or solvent effects. A systematic approach involves:
- Comparative docking studies : Align the compound with homologs (e.g., ’s thieno-pyridine analogs) to assess target binding affinity.
- Solvent screening : Test activity in polar vs. non-polar media to isolate solubility effects.
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out rapid degradation as a confounding factor .
Q. How can AI-driven automation improve multi-step synthesis protocols for this compound?
AI platforms integrated with robotic liquid handlers ( ) enable real-time adjustment of reaction parameters. For example, machine learning algorithms can predict optimal equivalents of coupling reagents (e.g., EDCl/HOBt) based on intermediate purity data. Automated feedback loops adjust temperature or stirring rates during critical steps like deprotection (), reducing human error and improving reproducibility .
Methodological Considerations
- Protective Group Selection : Use tert-butoxycarbonyl (Boc) groups for amine protection during pyridine functionalization, as they are stable under basic conditions and easily cleaved with trifluoroacetic acid ().
- Heterocyclic Reactivity : The 4-methyl-1,2,3-thiadiazole moiety () is prone to ring-opening under strong reducing conditions; avoid NaBH or LiAlH in late-stage modifications.
- Data Validation : Cross-reference NMR shifts with calculated values from software like ACD/Labs to confirm assignments, especially for overlapping proton signals in the tetrahydro-pyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
